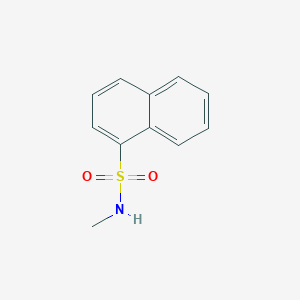
Ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(naphthalene-2-sulfonamido)-2-phenyl-1-benzofuran-3-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The naphthalene-2-sulfonamide group is introduced through a sulfonation reaction. This involves reacting naphthalene with chlorosulfonic acid to form naphthalene-2-sulfonyl chloride, which is then reacted with an amine to form the sulfonamide.
Esterification: The carboxylic acid group on the benzofuran core is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products
Oxidation: Quinone derivatives of the benzofuran core.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and metalloproteinases.
Medicine: Due to its sulfonamide group, it has been explored for its antibacterial properties and potential use in cancer chemotherapy.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(naphthalene-2-sulfonamido)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The benzofuran core can interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate
- Ethyl 4-((2,5-dichlorophenylsulfonamido)methyl)cyclohexanecarboxylate
- N-(2′-chlorophenyl)-1-naphthalene sulfonamide
Uniqueness
Ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate stands out due to its unique combination of a benzofuran core and a naphthalene-2-sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
304694-54-0 |
|---|---|
Formule moléculaire |
C27H21NO5S |
Poids moléculaire |
471.5g/mol |
Nom IUPAC |
ethyl 5-(naphthalen-2-ylsulfonylamino)-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H21NO5S/c1-2-32-27(29)25-23-17-21(13-15-24(23)33-26(25)19-9-4-3-5-10-19)28-34(30,31)22-14-12-18-8-6-7-11-20(18)16-22/h3-17,28H,2H2,1H3 |
Clé InChI |
ZRMCLINTLSFTFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide](/img/structure/B491441.png)
![2,4,6-trimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491447.png)
![4-bromo-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491454.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B491457.png)

![3-{[(4-Chloro-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491469.png)


![N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B491477.png)
![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)
![2-Methoxyethyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B491485.png)
![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491486.png)
![N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B491487.png)
![Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491493.png)
